molecular formula C10H13BrClNO2S B1447491 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864016-64-7

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Cat. No. B1447491
M. Wt: 326.64 g/mol
InChI Key: ZRKFLKHFZRKURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an organic compound with the chemical formula C10H13BrClNO4S. It is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and in the production of pharmaceuticals.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • This compound has been used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones. These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science (Benetti et al., 2002).
  • Intermediate in Insecticide Development :

    • It serves as an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide, suggesting its utility in agricultural chemistry (Wen-bo, 2011).
  • Generation of Sulfonated Tetrahydropyridine Derivatives :

    • It is used in a radical reaction with sulfur dioxide and aryldiazonium tetrafluoroborates to create sulfonated tetrahydropyridine derivatives. This process highlights its role in synthetic organic chemistry, particularly in the synthesis of sulfonated compounds (An & Wu, 2017).
  • Pharmaceutical Research :

    • This compound has been investigated in the discovery of RORγt inverse agonists, which are relevant in the treatment of inflammatory and autoimmune diseases. It shows the compound's potential in drug discovery and pharmaceutical research (Duan et al., 2019).
  • Synthesis of Bromophenols with Biological Activities :

    • It has been used in the synthesis of novel bromophenols that exhibit antioxidant and anticholinergic activities, underlining its importance in the development of compounds with potential therapeutic benefits (Rezai et al., 2018).
  • Antiestrogenic Activity Study :

    • Studies have explored its derivatives for their antiestrogenic activities, which are significant in the context of hormone-related diseases and conditions (Jones et al., 1979).

properties

IUPAC Name

3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKFLKHFZRKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride
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3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride
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Reactant of Route 6
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.